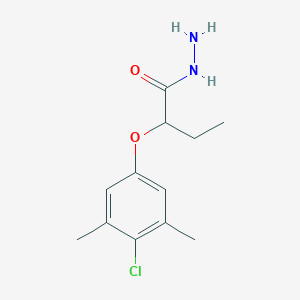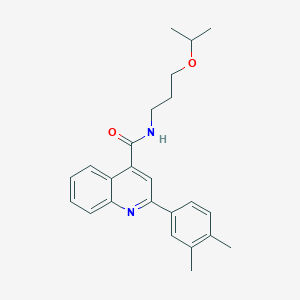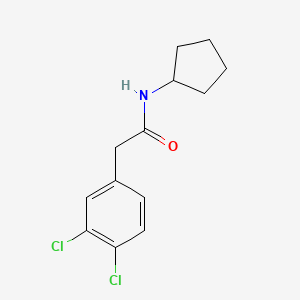
2-(4-chloro-3,5-dimethylphenoxy)butanohydrazide
説明
2-(4-chloro-3,5-dimethylphenoxy)butanohydrazide, also known as CDMPH, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is synthesized through a multistep process and has been found to have a variety of biochemical and physiological effects, making it an important tool for researchers in several fields.
作用機序
The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)butanohydrazide involves its ability to inhibit the activity of diacylglycerol acyltransferase. This enzyme is involved in the synthesis of triglycerides, which are important for energy storage in the body. By inhibiting this enzyme, 2-(4-chloro-3,5-dimethylphenoxy)butanohydrazide can reduce the synthesis of triglycerides and potentially improve metabolic function.
Biochemical and Physiological Effects
In addition to its effects on diacylglycerol acyltransferase, 2-(4-chloro-3,5-dimethylphenoxy)butanohydrazide has been found to have several other biochemical and physiological effects. For example, this compound has been shown to reduce inflammation in animal models, which may have potential therapeutic benefits for conditions such as arthritis. Additionally, 2-(4-chloro-3,5-dimethylphenoxy)butanohydrazide has been found to have antioxidant properties, which may help protect against oxidative stress and related conditions.
実験室実験の利点と制限
2-(4-chloro-3,5-dimethylphenoxy)butanohydrazide has several advantages as a tool for scientific research, including its ability to inhibit diacylglycerol acyltransferase and its potential therapeutic benefits for several conditions. However, there are also some limitations to its use in lab experiments. For example, this compound may have off-target effects that could complicate experimental results.
将来の方向性
There are several potential future directions for research involving 2-(4-chloro-3,5-dimethylphenoxy)butanohydrazide. One area of interest is the development of new therapeutic agents based on this compound or related compounds. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-(4-chloro-3,5-dimethylphenoxy)butanohydrazide and its potential therapeutic benefits. Finally, there may be potential applications for 2-(4-chloro-3,5-dimethylphenoxy)butanohydrazide in fields such as agriculture or environmental science, where its unique properties could be useful for a variety of purposes.
科学的研究の応用
2-(4-chloro-3,5-dimethylphenoxy)butanohydrazide has been used in a variety of scientific research applications, including as a tool for studying the function of certain enzymes and as a potential therapeutic agent. In particular, this compound has been found to inhibit the activity of the enzyme diacylglycerol acyltransferase, which is involved in the synthesis of triglycerides. This inhibition has been shown to have potential therapeutic benefits for conditions such as obesity and type 2 diabetes.
特性
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)butanehydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2/c1-4-10(12(16)15-14)17-9-5-7(2)11(13)8(3)6-9/h5-6,10H,4,14H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVIXRSYZVKNSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NN)OC1=CC(=C(C(=C1)C)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3,5-dimethylphenoxy)butanehydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2,4-dichlorophenyl)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4264130.png)
![2-(3,4-dichlorophenyl)-N-[3-({[(3,4-dichlorophenyl)acetyl]amino}methyl)-3,5,5-trimethylcyclohexyl]acetamide](/img/structure/B4264137.png)
![3-({2-[(4-chloro-3,5-dimethylphenoxy)acetyl]hydrazino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4264138.png)
![4-[2-(4-isopropylbenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B4264141.png)
![6-{[2-(4-isopropylbenzoyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4264150.png)

![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-ethoxybenzamide](/img/structure/B4264157.png)

![2-(3,4-dimethylphenoxy)-N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide](/img/structure/B4264185.png)
![4-{2-[2-(3,4-dimethylphenoxy)propanoyl]hydrazino}-4-oxobutanoic acid](/img/structure/B4264189.png)
![5-{2-[2-(3,4-dimethylphenoxy)propanoyl]hydrazino}-5-oxopentanoic acid](/img/structure/B4264201.png)


